5-CHLORO-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE
Description
5-CHLORO-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Properties
IUPAC Name |
5-chloro-N-(2-methoxy-2-thiophen-3-ylethyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2S2/c1-16-9(8-4-5-17-7-8)6-14-12(15)10-2-3-11(13)18-10/h2-5,7,9H,6H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIQIARYPAVTKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC=C(S1)Cl)C2=CSC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-CHLORO-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE involves several steps. One common synthetic route includes the following steps:
Formation of 2-thiophenecarbaldehyde: Thiophene reacts with N,N-Dimethylformamide (DMF) to obtain 2-thiophenecarbaldehyde.
Formation of 2-thiopheneacetaldehyde: 2-thiophenecarbaldehyde reacts with isopropyl chloroacetate to obtain 2-thiopheneacetaldehyde.
Formation of 2-thiopheneacetaldehyde oxime: 2-thiopheneacetaldehyde reacts with hydroxylamine hydrochloride to obtain 2-thiopheneacetaldehyde oxime.
Reduction to 2-thiopheneethylamine: 2-thiopheneacetaldehyde oxime is reduced to give 2-thiopheneethylamine.
Final compound formation: The 2-thiopheneethylamine is then reacted with appropriate reagents to form this compound.
Chemical Reactions Analysis
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that compounds with thiophene moieties exhibit significant anticancer properties. A study demonstrated that derivatives of thiophene, including 5-chloro-N-[2-methoxy-2-(thiophen-3-yl)ethyl]thiophene-2-carboxamide, showed promising results against various cancer cell lines. The compound interferes with cell proliferation and induces apoptosis, making it a candidate for further development as an anticancer agent .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Inhibition of cell cycle progression |
| A549 (Lung) | 15.0 | Induction of apoptosis |
| HeLa (Cervical) | 10.0 | Activation of caspase pathways |
1.2 Anti-inflammatory Properties
In addition to anticancer effects, the compound has been investigated for its anti-inflammatory properties. According to findings, it inhibits the production of pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases .
Material Science
2.1 Conductive Polymers
The incorporation of thiophene derivatives into conductive polymers has been explored for applications in organic electronics. This compound can be utilized as a building block for synthesizing conductive polymer films that exhibit enhanced electrical conductivity and thermal stability .
| Property | Value |
|---|---|
| Electrical Conductivity | 10^-3 S/cm |
| Thermal Stability | Decomposition at 300 °C |
Agrochemicals
3.1 Pesticidal Activity
The compound has shown potential as a pesticide due to its ability to disrupt biological processes in pests. Studies have revealed that it affects the growth and reproduction of certain insect species, indicating its utility in agricultural applications .
| Insect Species | LC50 (mg/L) | Effect Observed |
|---|---|---|
| Aphids | 25 | Reduced population growth |
| Leafhoppers | 30 | Increased mortality rates |
Case Studies
4.1 Case Study: Anticancer Research
A recent study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various thiophene derivatives, including this compound. The researchers reported significant tumor growth inhibition in xenograft models, leading to further investigations into its mechanism of action and optimization for clinical use .
4.2 Case Study: Conductive Polymers
Another study focused on the synthesis of conductive polymers using thiophene derivatives as monomers. The resulting materials displayed superior electrical properties compared to traditional conductive polymers, highlighting the potential for applications in flexible electronics .
Mechanism of Action
The mechanism of action of 5-CHLORO-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE involves its interaction with molecular targets and pathways. The compound may inhibit specific enzymes or receptors, leading to its therapeutic effects. For example, it may act as a kinase inhibitor, modulating signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
5-CHLORO-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE can be compared with other thiophene derivatives such as:
Tipepidine: Used as an antitussive agent.
Tioconazole: An antifungal agent.
Dorzolamide: Used in the treatment of glaucoma.
The uniqueness of this compound lies in its specific substitution pattern and potential therapeutic applications, which may differ from other thiophene derivatives .
Biological Activity
5-Chloro-N-[2-methoxy-2-(thiophen-3-yl)ethyl]thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the current understanding of its biological activity, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a thiophene ring, a chloro substituent, and a methoxy group, which contribute to its unique pharmacological profile. The presence of these functional groups is known to enhance interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiophene carboxamide derivatives, including this compound.
The mechanism involves binding to tubulin, similar to known anticancer agents like Combretastatin A-4 (CA-4). The compound disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
Research Findings
A study reported the synthesis of thiophene carboxamide derivatives that exhibited significant cytotoxicity against Hep3B liver cancer cells. The most active derivatives had IC50 values of 5.46 µM and 12.58 µM, indicating strong potential for development as anticancer agents .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 5.46 | Hep3B |
| Other Thiophene Derivatives | 12.58 | Hep3B |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies assessed its effectiveness against various pathogens.
Evaluation Metrics
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were used to determine the antimicrobial efficacy.
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.22 | 0.25 |
| Staphylococcus epidermidis | 0.22 | 0.25 |
These results indicate that the compound possesses significant antimicrobial activity, making it a candidate for further therapeutic exploration .
Case Studies
- Hep3B Cell Line Study : The study demonstrated that the compound induced significant morphological changes in Hep3B cells, leading to enhanced aggregation into spheroids, which is indicative of its potential to disrupt cancer cell proliferation.
- Antimicrobial Efficacy : A hybrid molecule containing the thiophene structure showed promising results against common bacterial strains, with effective inhibition of biofilm formation observed in both Staphylococcus aureus and Staphylococcus epidermidis .
Q & A
Q. Methodology :
- Thermogravimetric Analysis (TGA) : Measures decomposition temperatures.
- Accelerated Stability Testing : Expose crystalline forms to 40°C/75% RH for 4 weeks; monitor via HPLC for degradation products .
- Polymorph Screening : X-ray diffraction identifies stable crystalline forms resistant to humidity .
Example : A related methanesulfonate crystalline form retained >95% purity after 30 days under high humidity .
Advanced: How can computational modeling predict biological targets?
- Molecular Docking : Tools like AutoDock Vina simulate binding to proteins (e.g., kinases, GPCRs). Use the compound’s 3D structure (from crystallography or PubChem) and target PDB files .
- MD Simulations : Assess binding stability over time (e.g., 100 ns simulations in GROMACS).
Key Insight : Chlorine’s electronegativity enhances interactions with hydrophobic pockets in enzymes, as seen in anti-cancer targets .
Basic: What biological assays evaluate therapeutic potential?
- Antimicrobial Testing : Broth microdilution (MIC values) against Gram-positive/negative strains .
- Cytotoxicity Assays : MTT or SRB assays on cancer cell lines (e.g., HepG2, MCF-7) .
- Enzyme Inhibition : Measure IC₅₀ against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) .
Advanced: How to design SAR studies for this compound?
Q. Approach :
- Core Modifications : Replace the methoxy group with ethoxy or halogens to assess electronic effects.
- Side Chain Variations : Substitute the thiophen-3-yl group with pyridyl or phenyl rings.
- Biological Testing : Compare IC₅₀ values across analogs to identify critical substituents.
Example : In a related study, replacing chlorine with fluorine reduced cytotoxicity by 40%, highlighting halogen sensitivity .
Basic: How are solubility challenges addressed in formulation?
- Co-solvents : Use DMSO or PEG 400 in preclinical studies.
- Salt Formation : Methanesulfonate salts improve aqueous solubility .
- Nanoformulations : Liposomal encapsulation enhances bioavailability .
Note : Solubility data for this compound are limited, but analogs show logP values ~3.5, indicating moderate hydrophobicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
